4-(Aminomethyl)-2-iodophenol

Organic synthesis Cross-coupling chemistry Regioselective functionalization

This ortho-iodophenol isomer (iodine at 2-position) enables regioselective Suzuki, Heck, or Sonogashira coupling for ortho-substituted biaryl architectures, structurally distinct from para-linked products derived from the 5-isomer (CAS 943749-98-2). The ortho-iodo configuration also supports halogen bonding for MOF/metallodrug studies and serves as an unsubstituted scaffold for systematic SAR of 2-(aminomethyl)phenol pharmacophores (cf. MK-447). Verify substitution pattern upon procurement; regioisomers are not synthetically interchangeable.

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
Cat. No. B14838137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-2-iodophenol
Molecular FormulaC7H8INO
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)I)O
InChIInChI=1S/C7H8INO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2
InChIKeyFCBSNDKRGSPILN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-2-iodophenol Procurement Guide: CAS 1243414-72-3 Structural Specifications


4-(Aminomethyl)-2-iodophenol (CAS: 1243414-72-3, MF: C₇H₈INO, MW: 249.05 g/mol) is a bifunctional halogenated phenol derivative bearing an aminomethyl (-CH₂NH₂) group at the 4-position and an iodine atom at the 2-position (ortho to the phenolic hydroxyl) . The compound serves as a versatile intermediate in organic synthesis, with its reactive iodine enabling cross-coupling chemistry (e.g., Suzuki, Heck) while the primary amine permits subsequent conjugation or heterocycle formation . Critically, this substitution pattern differs fundamentally from its regioisomers—the iodine ortho to the hydroxyl confers distinct steric and electronic properties compared to the para-iodinated 5-(aminomethyl)-2-iodophenol or the 4-alkyl-6-iodo pharmacophore scaffold exemplified by MK-447 [1].

4-(Aminomethyl)-2-iodophenol vs. 5-(Aminomethyl)-2-iodophenol: Why Regioisomers Are Not Interchangeable


Procurement specifications for aminomethyl-iodophenols must explicitly define the substitution pattern because regioisomers exhibit fundamentally different synthetic accessibility, reactivity profiles, and biological target engagement [1]. 4-(Aminomethyl)-2-iodophenol places the iodine ortho to the phenolic hydroxyl, whereas the more common 5-(aminomethyl)-2-iodophenol (CAS 943749-98-2) positions the iodine para to the hydroxyl . This structural distinction dictates that 4-(aminomethyl)-2-iodophenol serves as a precursor for ortho-functionalized biaryl coupling products, whereas the 5-isomer generates para-linked architectures—yielding structurally divergent final compounds with non-overlapping biological or materials properties . Class-level SAR data from the 2-(aminomethyl)phenol series demonstrates that even subtle changes in ring substitution (e.g., 4-alkyl vs. 6-halo positioning) produce order-of-magnitude differences in pharmacological potency and selectivity [2].

4-(Aminomethyl)-2-iodophenol Evidence Guide: Quantified Differentiation from Structural Analogs


Regioisomeric Selectivity: 4-(Aminomethyl)-2-iodophenol vs. 5-(Aminomethyl)-2-iodophenol Synthetic Divergence

4-(Aminomethyl)-2-iodophenol (CAS 1243414-72-3) and 5-(aminomethyl)-2-iodophenol (CAS 943749-98-2) are regioisomers with identical molecular formulas (C₇H₈INO, MW: 249.05) but non-interchangeable reactivity profiles [1]. In the target compound, the iodine occupies the ortho position relative to the phenolic hydroxyl, while in the 5-isomer the iodine is para to the hydroxyl . This positional difference determines the regiochemistry of all downstream cross-coupling products. Ortho-iodophenols exhibit distinct steric constraints and electronic polarization in palladium-catalyzed couplings compared to para-iodinated analogs, directly affecting coupling yields and the spatial orientation of biaryl products [2].

Organic synthesis Cross-coupling chemistry Regioselective functionalization

Class-Level SAR: Iodine Substitution Patterns in Aminomethylphenols Dictate Biological Activity

Class-level structure-activity relationship (SAR) data from the 2-(aminomethyl)phenol series demonstrate that halogen position is a critical determinant of pharmacological potency [1]. In a systematic study of nuclear substitution effects on saluretic activity in rats and dogs, the 4-alkyl-6-halo substitution pattern (exemplified by 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol, MK-447) was identified as the optimal pharmacophore, producing the highest order of diuretic and saluretic activity among all analogs tested [2]. Notably, compound 2 (MK-447) exhibited significant antihypertensive activity—an adjunctive pharmacological parameter that distinguished it from all other compounds prepared in the series . This SAR evidence establishes that iodine placement (e.g., 6-position in the active scaffold) is not arbitrary but rather a key determinant of biological target engagement [3].

Medicinal chemistry Structure-activity relationship (SAR) Diuretic agents

MK-447 vs. Furosemide: Potency Benchmark for Iodinated Aminomethylphenol Diuretics

The iodinated aminomethylphenol pharmacophore, exemplified by MK-447 (2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride), demonstrates quantifiable diuretic superiority over the clinical standard furosemide [1]. At oral doses ranging from 0.1 to 10 mg/kg (0.32–32 μmol/kg) in rats and dogs, MK-447 was more effective than furosemide at the same or higher doses in increasing the urinary excretion of Na⁺, K⁺, and Cl⁻ [2]. Crucially, MK-447 exhibited antihypertensive activity at single oral doses in spontaneously hypertensive rats and renal hypertensive dogs, whereas other diuretics—including furosemide—lower arterial pressure in these models only upon repeated administration [3]. This establishes the iodine-containing 6-halo substitution pattern as conferring unique pharmacological properties not achievable with non-iodinated or differently halogenated analogs .

Pharmacology Diuretic potency Electrolyte excretion

Bifunctional Reactivity: Ortho-Iodophenol Enables Halogen Bonding and Chelation Chemistry

The ortho-iodophenol substructure present in 4-(aminomethyl)-2-iodophenol supports dual coordination modes that para-iodinated analogs cannot replicate [1]. Infrared spectroscopic analysis of MK-447 copper(II) complexes demonstrates that the 2-aminomethyl-6-iodophenol scaffold acts as a chelating mono-anionic ligand, with coordination involving both the phenolate oxygen atom and the nitrogen atom of the aminomethyl group . The iodine substituent in the ortho position (relative to the phenol oxygen) participates in halogen bonding interactions with main-chain carbonyl groups in protein binding pockets, as demonstrated in structurally related 2-(aminomethyl)-4-ethynyl-6-iodophenol p53 Y220C stabilizers [2]. Para-iodinated regioisomers lack the spatial proximity required for simultaneous O/N-chelation while maintaining halogen bonding capacity .

Coordination chemistry Halogen bonding Metal complexation

Radiopharmaceutical Relevance: Iodine-123 Labeling of Aminomethylphenol Scaffolds

Iodinated aminomethylphenol scaffolds have been evaluated as radiopharmaceutical precursors for SPECT imaging [1]. MK-447 and its analogs were labeled with iodine-123 and tested in an inflamed rat-paw model . Quantitative biodistribution data revealed an inflamed site-to-muscle uptake ratio of 2.3 for [I-123]MK-447, demonstrating preferential accumulation at inflammatory tissue [2]. However, the clinical utility of MK-447 itself is limited by high background uptake in skin tissue [3]. The 4-(aminomethyl)-2-iodophenol scaffold—lacking the 4-tert-butyl group present in MK-447—offers a more versatile starting point for designing next-generation inflammation-imaging agents with potentially improved target-to-background ratios through additional structural optimization.

Radiopharmaceuticals SPECT imaging Inflammation imaging

4-(Aminomethyl)-2-iodophenol Procurement Applications: Validated Use Cases Based on Quantitative Evidence


Synthesis of Ortho-Functionalized Biaryl Compounds via Cross-Coupling

The ortho-iodophenol configuration of 4-(aminomethyl)-2-iodophenol (iodine at the 2-position relative to the hydroxyl) enables regioselective Suzuki-Miyaura, Heck, or Sonogashira coupling to generate ortho-substituted biaryl architectures . This regiochemistry is structurally distinct from coupling products derived from para-iodinated isomers such as 5-(aminomethyl)-2-iodophenol, which yield para-linked biaryl systems [1]. Procurement of the correct regioisomer is essential for research programs requiring ortho-directed coupling products, as the two isomers are not synthetically interchangeable .

Medicinal Chemistry: Aminomethylphenol Pharmacophore Development and SAR Optimization

Class-level SAR data from the 2-(aminomethyl)phenol series establishes that halogen substitution pattern is a critical determinant of diuretic, saluretic, and antihypertensive activity . The 4-alkyl-6-halo substitution pattern (exemplified by MK-447) demonstrated optimal potency, with MK-447 exceeding furosemide in electrolyte excretion at matched oral doses (0.1–10 mg/kg) and uniquely providing single-dose antihypertensive efficacy [1]. 4-(Aminomethyl)-2-iodophenol serves as an unsubstituted scaffold for systematic SAR exploration, enabling medicinal chemists to introduce alkyl/aryl substituents at the 4- and 6-positions to probe pharmacological activity while retaining the essential 2-iodo pharmacophoric element .

Metal Complexation and Coordination Chemistry Research

Infrared spectroscopic evidence confirms that the 2-aminomethyl-6-iodophenol scaffold acts as a chelating mono-anionic ligand, coordinating through both the phenolate oxygen and aminomethyl nitrogen atoms to metal centers such as Cu(II) . The ortho-iodophenol substructure present in 4-(aminomethyl)-2-iodophenol additionally supports halogen bonding interactions—as demonstrated in p53 Y220C stabilizer compounds where the iodine atom forms halogen bonds with main-chain protein carbonyl groups [1]. This dual chelation/halogen-bonding capacity is geometrically inaccessible in para-iodinated regioisomers , making 4-(aminomethyl)-2-iodophenol the appropriate precursor for studies of metal-organic frameworks or metallodrug candidates requiring bifunctional ortho-iodophenol ligation.

Radiopharmaceutical Precursor Development for SPECT Inflammation Imaging

Iodine-123 labeled MK-447 analogs demonstrated an inflamed site-to-muscle uptake ratio of 2.3 in rat-paw inflammation models, establishing proof-of-concept for iodinated aminomethylphenol scaffolds as SPECT imaging agents . However, the high skin uptake of MK-447 limited clinical translation, creating a need for structurally optimized analogs with improved target-to-background ratios [1]. 4-(Aminomethyl)-2-iodophenol provides an unsubstituted starting scaffold for designing next-generation radioiodinated inflammation-imaging agents, allowing medicinal chemists to systematically modify substitution patterns to enhance inflamed tissue selectivity while reducing off-target accumulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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